N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a trifluoromethyl-substituted phenyl ring and a pyridinyl-triazole core. Its synthesis typically involves alkylation and condensation steps, as seen in structurally related compounds . The presence of sulfur in the sulfanyl group may further influence redox properties and binding kinetics.
Properties
Molecular Formula |
C18H13F6N5OS |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H13F6N5OS/c1-29-15(13-4-2-3-5-25-13)27-28-16(29)31-9-14(30)26-12-7-10(17(19,20)21)6-11(8-12)18(22,23)24/h2-8H,9H2,1H3,(H,26,30) |
InChI Key |
ZPJIHKRYIUEUHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Schreiner’s Thiourea Approach: Schreiner’s group developed Compound X using N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a key precursor. The synthesis involves multiple steps, including cyclization and functional group transformations.
Other Routes: While Schreiner’s thiourea method is prominent, alternative synthetic routes exist, albeit less commonly.
Cyclization: The triazole ring forms through cyclization reactions.
Functionalization: Introducing the pyridine and acetamide groups requires specific reagents and conditions.
Industrial Production:: Industrial-scale production typically involves optimized versions of the synthetic routes mentioned above. Precise details are proprietary.
Chemical Reactions Analysis
Compound X participates in various reactions:
Oxidation: It can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction yields the corresponding sulfide.
Substitution: The trifluoromethylphenyl group can be substituted under appropriate conditions.
Major Products:
Sulfoxide/Sulfone: Oxidation leads to sulfoxide or sulfone derivatives.
Sulfide: Reduction produces the sulfide form.
Scientific Research Applications
Antifungal Activity
Research has shown that compounds containing triazole moieties exhibit potent antifungal properties. A study evaluating various triazole derivatives found that certain substitutions significantly enhance antifungal activity against strains such as Candida albicans and Aspergillus species. The compound demonstrates similar potential due to its structural features that facilitate interaction with fungal enzymes involved in ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Anticancer Potential
The anticancer properties of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been explored through various in vitro studies. Compounds with similar structures have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of key signaling pathways associated with cancer cell survival .
Case Studies and Research Findings
- Antifungal Efficacy : A study published in 2017 synthesized several triazole derivatives and tested their antifungal activity against clinical isolates of Candida. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .
- Anticancer Studies : In another investigation focusing on similar triazole-containing compounds, significant growth inhibition was observed in various cancer cell lines (e.g., OVCAR-8 and SNB-19), suggesting that modifications to the triazole structure can lead to enhanced anticancer activity .
Mechanism of Action
The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ primarily in substituents on the triazole ring and aryl groups, which critically affect bioactivity and physicochemical properties. Below is a comparative analysis:
Key Findings from Structural Comparisons
Trifluoromethyl Phenyl Group : Common across analogs , this group significantly increases lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility.
Triazole Substituents: Methyl vs. Allyl: The allyl group in introduces conformational flexibility, which could modulate binding to dynamic enzyme pockets. Chlorophenyl vs.
Heterocyclic Moieties: Pyridin-2-yl (target compound) enables stronger H-bonding compared to pyridin-4-yl due to nitrogen positioning.
Bioactivity Insights
- Anti-Exudative Activity : The furan-containing analog in showed efficacy in rat models, suggesting that the triazole-sulfanyl-acetamide scaffold is biologically active.
- Antimicrobial Potential: Chlorophenyl and pyridinyl groups in are associated with antimicrobial properties in related compounds.
- Kinase Inhibition : The target compound’s pyridin-2-yl and CF₃ groups resemble features of kinase inhibitors, though experimental validation is needed.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl-substituted phenyl group, a triazole ring with a pyridine moiety, and a sulfanyl acetamide functional group. Its molecular formula is . The trifluoromethyl groups enhance lipophilicity, which aids in cellular uptake and interaction with biological targets.
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound exhibits significant potential as an enzyme inhibitor and receptor modulator . The presence of the triazole and pyridine rings contributes to its binding affinity to various biological targets, leading to therapeutic effects such as:
- Anti-inflammatory properties
- Anticancer effects
The compound has been shown to bind effectively to specific enzymes or receptors, modulating their activity and influencing biochemical pathways critical for disease processes .
Structure-Activity Relationship (SAR)
The SAR of triazole derivatives indicates that modifications in the structure can significantly impact biological activity. For example, variations in the substituents on the triazole ring can lead to differing levels of enzyme inhibition or receptor affinity. The following table summarizes some related compounds and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide | Contains thiophene instead of pyridine | Potential for different biological activity due to sulfur-containing ring |
| 2-{[4-cyano-6-(pyridin-3-yl)-4H-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide | Cyanide substituent on triazole | May exhibit different reactivity patterns |
| N-[3-(trifluoromethyl)phenyl]-2-{[5-(pyridin-3-yloxy)-4H-triazol]}acetamide | Different substituents on triazole | Variation in pharmacological profiles |
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Antimicrobial Activity : A study highlighted that derivatives with trifluoromethyl groups exhibited broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Anticancer Properties : Research involving drug libraries identified this compound as a potential anticancer agent through its ability to inhibit specific cancer cell lines. This was attributed to its capacity to interfere with signaling pathways critical for tumor growth .
- Inflammation Modulation : The compound has shown promise in reducing inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
